5-Isopropyl-2,3-dihydro-1H-indene
Description
Properties
CAS No. |
104851-39-0 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
5-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-7-6-10-4-3-5-12(10)8-11/h6-9H,3-5H2,1-2H3 |
InChI Key |
XPQDAIPCBCVWIJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2)C=C1 |
Canonical SMILES |
CC(C)C1=CC2=C(CCC2)C=C1 |
Synonyms |
1H-Indene,2,3-dihydro-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
The antiproliferative and microtubule-targeting activities of dihydroindene derivatives are highly dependent on substituent type and position:
- 4,5,6-Trimethoxy-2,3-dihydro-1H-indene derivatives (e.g., compounds 12d, 12q) exhibit potent antiproliferative activity, with inhibition rates exceeding 78% at 0.1 mM. Electron-donating groups (e.g., methoxy) enhance activity, whereas electron-withdrawing groups reduce potency .
- No direct activity data for the 5-isopropyl variant is provided, but analogs with alkyl substituents (e.g., 5-methyl) show moderate bioactivity .
- Benzodioxan-containing analogs (e.g., diaporindenes A–D) demonstrate anti-inflammatory effects (IC50 = 4.2–9.0 μM against nitric oxide production), suggesting that fused heterocyclic moieties can enhance selectivity for specific biological targets .
Table 1: Bioactivity of Selected Dihydroindene Derivatives
Physicochemical Properties
- Lipophilicity : The LogP value of 5-methyl-1-propan-2-yl-2,3-dihydro-1H-indene is 3.68, indicating high lipophilicity, which may correlate with enhanced blood-brain barrier penetration but poorer aqueous solubility . In contrast, polar substituents (e.g., methoxy groups) reduce LogP but improve solubility.
- Stereochemical Effects: Substitution at the 5-position (e.g., isopropyl vs. For example, δ-opioid receptor agonists with a dihydroindene core show reduced activity when bulky substituents are introduced .
Key Research Findings
- Tubulin Inhibition : The 4,5,6-trimethoxy derivative (12d) disrupts microtubule polymerization, confirming the dihydroindene scaffold’s role in targeting cytoskeletal dynamics .
- Opioid Receptor Modulation : A dihydroindene-containing compound (Indn) showed 137-fold lower δ-opioid activity than benzimidazole analogs, highlighting substituent-dependent receptor selectivity .
- Anti-inflammatory Activity: Diaporindenes with benzodioxan moieties exhibit potent NO inhibition, suggesting dual targeting of inflammation and proliferation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
